1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid
Description
1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid (CAS: 139756-00-6) is a deuterated pyrazole derivative with the molecular formula C₈H₁₁N₃O₄ and a molecular weight of 213.193 g/mol . Its structure features:
- A methyl group at the 1-position of the pyrazole ring.
- A nitro group (-NO₂) at the 4-position, which confers electron-withdrawing properties.
- A deuterated propyl group (2,2,3,3,3-D5-propyl) at the 3-position, replacing hydrogen with deuterium at five positions.
- A carboxylic acid (-COOH) at the 5-position, enabling hydrogen bonding and solubility in polar solvents.
This compound is primarily used in life sciences research, particularly for studying metabolic stability and deuterium isotope effects due to its deuterated alkyl chain . Its synthesis likely involves coupling reactions using ethyl esters (e.g., ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate) followed by hydrolysis to yield the carboxylic acid .
Properties
CAS No. |
1175992-94-5 |
|---|---|
Molecular Formula |
C8H11N3O4 |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
2-methyl-4-nitro-5-(2,2,3,3,3-pentadeuteriopropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13)/i1D3,3D2 |
InChI Key |
GFORSNBMYCLGIE-WNWXXORZSA-N |
SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C |
Canonical SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C |
Origin of Product |
United States |
Biological Activity
1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a nitro group and a carboxylic acid functional group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C8D5H6N3O4
- Molecular Weight : 218.221 g/mol
- CAS Number : 1175992-94-5
- IUPAC Name : 2-methyl-4-nitro-5-(2,2,3,3,3-pentadeuteriopropyl)pyrazole-3-carboxylic acid
Biological Activity Overview
The biological activity of pyrazole derivatives is well-documented in literature, particularly in areas such as antibacterial, antifungal, anti-inflammatory, and antitumor activities. The specific compound in focus has been studied for several biological effects:
Antibacterial Activity
Research indicates that pyrazole derivatives can exhibit significant antibacterial properties. For instance:
- A study highlighted that compounds with nitro groups showed enhanced antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics like streptomycin .
Antitumor Activity
Preliminary studies suggest that pyrazole derivatives may possess antitumor properties:
- Pyrazole compounds have been shown to inhibit cancer cell proliferation in vitro. For example, derivatives similar to 1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid demonstrated cytotoxic effects on various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is another area of interest:
- Some studies have reported that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
- Antibacterial Efficacy Study
- Cytotoxicity Assessment
Data Tables
| Biological Activity | Tested Concentration (µg/mL) | Observed Effect |
|---|---|---|
| Antibacterial | 32 | Inhibition of Bacillus cereus |
| Antibacterial | 128 | Inhibition of Micrococcus luteus |
| Cytotoxicity | 10 | Induction of apoptosis in HeLa cells |
| Cytotoxicity | 20 | Induction of apoptosis in MCF-7 cells |
Scientific Research Applications
Pharmaceutical Development
The primary application of 1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid lies in its role as an intermediate in the synthesis of Sildenafil . As a selective type 5 phosphodiesterase inhibitor, Sildenafil is widely used to treat erectile dysfunction and pulmonary arterial hypertension. The deuterated form of this compound aids in tracking metabolic pathways and understanding drug interactions at a molecular level.
Metabolic Studies
The incorporation of deuterium in the structure allows researchers to utilize this compound in metabolic studies. Deuterated compounds are valuable in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for tracing metabolic processes within biological systems. This enables detailed studies on drug metabolism and pharmacokinetics.
Structure-Activity Relationship (SAR) Studies
Research involving SAR is crucial for drug discovery. The unique structural features of 1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid provide insights into the relationship between chemical structure and biological activity. By modifying various parts of the molecule, researchers can identify which structural components are essential for activity against specific biological targets.
Development of Analytical Methods
The compound's distinctive properties facilitate the development of analytical methods for quantifying similar compounds in biological samples. Researchers can use this compound as a standard reference material to calibrate instruments and validate methods for detecting related pyrazole derivatives.
Case Study 1: Synthesis of Sildenafil
In a notable study published by Terrett et al., the synthesis pathways involving 1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid were explored extensively. The research highlighted how modifications to the pyrazole ring could enhance the efficacy and selectivity of phosphodiesterase inhibitors .
Case Study 2: Metabolic Profiling
A recent publication focused on using deuterated compounds like this pyrazole derivative to trace metabolic pathways in human subjects. The study demonstrated how the incorporation of deuterium aids in distinguishing between endogenous and exogenous compounds during metabolic analysis .
Case Study 3: Drug Interaction Studies
Another study examined how variations in the structure of pyrazole derivatives influence their interaction with G protein-coupled receptors (GPCRs). The findings suggested that specific modifications could lead to improved binding affinities and therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences between the target compound and related pyrazole derivatives:
Key Observations :
- The deuterated propyl group in the target compound distinguishes it from non-deuterated analogs (e.g., 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid) .
- The nitro group enhances electrophilicity compared to carboxamide or simple alkyl derivatives .
- Aromatic substitutions (e.g., diphenyl in 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) increase molecular weight and alter solubility .
Preparation Methods
The pyrazole ring is typically synthesized via cyclocondensation of 1,3-diketones or their equivalents with hydrazines. A widely cited approach involves reacting 2,4-diketocarboxylic esters with N-methylhydrazine to form 1-methylpyrazole intermediates . For example:
-
Reaction of Ethyl 3-Oxohexanoate with Methylhydrazine :
Ethyl 3-oxohexanoate reacts with methylhydrazine in ethanol under reflux to yield ethyl 1-methyl-3-propylpyrazole-5-carboxylate . -
Deuterated Propyl Group Introduction :
To incorporate the 2,2,3,3,3-D5-propyl moiety, deuterated propylating agents like 1-bromo-2,2,3,3,3-D5-propane are used. Alkylation of the pyrazole intermediate at position 3 is achieved via:
Regioselective Nitration at Position 4
Nitration of the pyrazole ring is directed by electron-donating substituents. The methyl group at position 1 and propyl group at position 3 activate position 4 for electrophilic substitution:
Key Challenge : Competing nitration at position 5 is suppressed by steric hindrance from the propyl group .
Carboxylic Acid Formation via Hydrolysis
The ester group at position 5 is hydrolyzed to the carboxylic acid under basic conditions:
-
Saponification :
-
Alternative Route :
Direct carbonylation of the pyrazole intermediate using CO₂ in the presence of Mg-based organometallic reagents .
Deuteration Strategies for Isotopic Labeling
Incorporating deuterium into the propyl group requires specialized methods:
| Method | Conditions | Deuterium Incorporation | Source |
|---|---|---|---|
| H/D Exchange | D₂O, NaOD, 100°C, 24h | ~50% at β-positions | |
| Deuterated Alkylation | D5-propyl bromide, K₂CO₃, DMF, 60°C | >98% |
The alkylation route is preferred for higher isotopic purity .
Purification and Analytical Validation
-
Chromatography :
-
Crystallization :
Recrystallization from ethanol/water yields >99% purity . -
Analytical Confirmation :
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent ) | Method B (Deuteration ) |
|---|---|---|
| Pyrazole Formation | 75% yield | 70% yield |
| Nitration Efficiency | 90% | 88% |
| Deuterium Purity | N/A | >98% |
| Total Yield | 58% | 55% |
Method B prioritizes isotopic purity, while Method A offers higher overall yields .
Challenges and Optimization Opportunities
-
Regioselectivity in Nitration :
Electron-withdrawing groups (e.g., nitro) can deactivate the ring, requiring precise stoichiometry . -
Isotopic Scrambling :
High-temperature steps risk H/D exchange; optimized conditions at ≤60°C mitigate this . -
Cost of Deuterated Reagents :
D5-propyl bromide is expensive; catalytic deuteration methods are under investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
